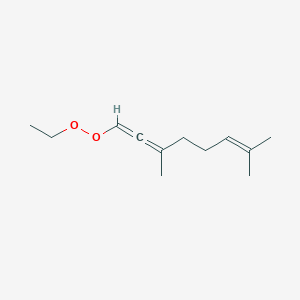
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene is an organic compound characterized by its unique structure, which includes an ethylperoxy group attached to a dimethylocta-triene backbone
Métodos De Preparación
The synthesis of 1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene typically involves the reaction of ethyl hydroperoxide with a precursor molecule containing the 3,7-dimethylocta-1,2,6-triene structure. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethylperoxy group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the ethylperoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying peroxy radical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene involves the interaction of the ethylperoxy group with various molecular targets. This interaction can lead to the formation of reactive oxygen species, which can affect cellular processes and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions and signaling pathways.
Comparación Con Compuestos Similares
1-(Ethylperoxy)-3,7-dimethylocta-1,2,6-triene can be compared with other similar compounds, such as:
1-(Methylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a methylperoxy group.
1-(Propylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a propylperoxy group.
1-(Butylperoxy)-3,7-dimethylocta-1,2,6-triene: Similar structure but with a butylperoxy group. The uniqueness of this compound lies in its specific ethylperoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
579516-33-9 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
InChI |
InChI=1S/C12H20O2/c1-5-13-14-10-9-12(4)8-6-7-11(2)3/h7,10H,5-6,8H2,1-4H3 |
Clave InChI |
OHIQWBNEIVAAPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOOC=C=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


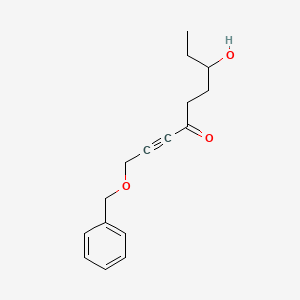
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
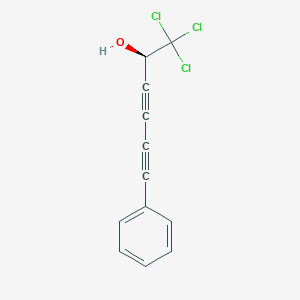
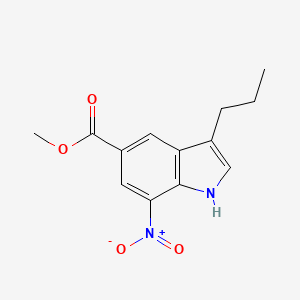
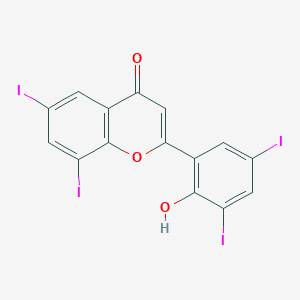
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
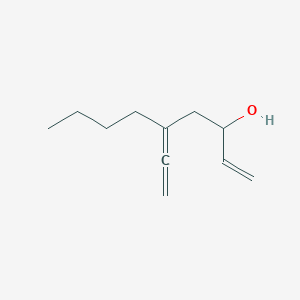
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)

